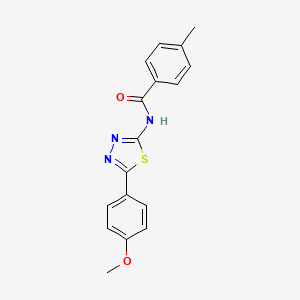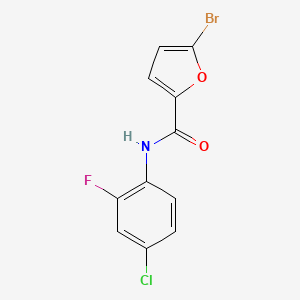
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with the molecular formula C14H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylphenoxy group and a pyridinylmethyl group attached to an acetamide backbone.
准备方法
The synthesis of 2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenol and 4-pyridinemethanol.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as triethylamine or pyridine.
Synthetic Route: The synthetic route involves the formation of an intermediate by reacting 3,4-dimethylphenol with an acylating agent like acetyl chloride. This intermediate is then reacted with 4-pyridinemethanol to form the final product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions may vary depending on the desired product and reaction type.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: In medicine, it is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. The exact mechanism of action may vary depending on the specific application and target.
相似化合物的比较
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 2-(3,4-dimethylphenoxy)pyridin-4-ylmethanamine and other derivatives with variations in the substituents on the phenoxy or pyridinyl groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-4-15(9-13(12)2)20-11-16(19)18-10-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSQTSRWPCHUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)
![1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea](/img/structure/B5785835.png)
![N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N'-(2-FURYLMETHYL)THIOUREA](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)


![N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B5785893.png)
![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)


